A Technical Guide to Fmoc-L-Glutamic Acid-¹⁵N: Properties, Applications, and Best Practices
A Technical Guide to Fmoc-L-Glutamic Acid-¹⁵N: Properties, Applications, and Best Practices
Abstract: This guide provides an in-depth technical overview of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-¹⁵N (Fmoc-Glu-OH-¹⁵N), a stable isotope-labeled amino acid critical for advanced applications in proteomics, drug development, and structural biology. We will explore its core chemical properties, the rationale behind ¹⁵N labeling, and provide field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of stable isotopes in their work.
Introduction: The Significance of ¹⁵N Labeling
In the landscape of modern biochemical research, stable isotope-labeled (SIL) compounds are indispensable tools.[1] Fmoc-Glu-OH-¹⁵N distinguishes itself by incorporating a heavy nitrogen isotope (¹⁵N) in place of the natural, more abundant ¹⁴N. This substitution, while chemically conservative, introduces a predictable mass shift (+1 Da) that is readily detectable by mass spectrometry (MS).[2] This mass difference forms the basis for highly accurate quantitative proteomics, enabling researchers to differentiate and quantify proteins synthesized under different conditions with high precision.[3][4][5] Unlike radioactive isotopes, stable isotopes like ¹⁵N are non-hazardous, making them suitable for a wide range of applications, including in vivo studies.[1]
Physicochemical Characterization
The effective application of Fmoc-Glu-OH-¹⁵N hinges on a thorough understanding of its fundamental properties. These characteristics dictate its behavior in synthesis, purification, and analysis.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉¹⁵NO₆ | [2] |
| Molecular Weight | 370.36 g/mol | [2][6] |
| Appearance | White powder / solid | [7] |
| Isotopic Purity | ≥ 98 atom % ¹⁵N | [2] |
| Chemical Purity | ≥ 98% (HPLC) | [7] |
| Melting Point | 185-188 °C | [2] |
| Solubility | Soluble in DMF, DMSO, Acetone. Slightly soluble in water. | [8] |
| Storage Conditions | 2-8°C, desiccated | [2][9] |
Note: The properties listed are typical values. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[10]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Glu-OH-¹⁵N is primarily designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][11] SPPS allows for the stepwise assembly of amino acids on an insoluble resin support, simplifying the purification of the growing peptide chain.[11][12] The ¹⁵N label is carried through the synthesis, yielding a final peptide with a known mass signature ideal for quantitative MS analysis.
The SPPS Cycle: A Validated Workflow
The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain.[11] The reliability of the synthesis depends on driving each step to completion, a principle that forms a self-validating system.
Caption: A typical Fmoc-SPPS cycle for incorporating Fmoc-Glu-OH-¹⁵N.
Step-by-Step Experimental Protocol
This protocol outlines a standard manual procedure for one coupling cycle on a 0.1 mmol scale.
A. Fmoc Deprotection:
-
Rationale: The temporary Nα-Fmoc protecting group must be removed to expose the free amine for the next coupling step.[12] Piperidine, a secondary amine, is the standard reagent for this base-catalyzed elimination reaction.[13][14]
-
Procedure:
-
To the peptide-resin, add 5-10 mL of 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[15][16]
-
Agitate the mixture at room temperature for 5-7 minutes.[16]
-
Drain the solution.
-
Repeat with a second treatment of 20% piperidine/DMF for 5-10 minutes to ensure complete removal.[16]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[15]
-
B. Coupling of Fmoc-Glu-OH-¹⁵N:
-
Rationale: This step forms the new peptide bond. It requires activation of the carboxylic acid group of Fmoc-Glu-OH-¹⁵N to make it susceptible to nucleophilic attack by the resin's free amine. Uronium/aminium-based reagents like HBTU or HATU are highly efficient activators that minimize the risk of racemization.[17][18][19] HATU is often preferred for sterically hindered couplings due to its faster reaction speed and the higher purity of the resulting crude product.[20]
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Glu-OH-¹⁵N (3 equivalents, 0.3 mmol, 111.1 mg) and HBTU (2.9 equivalents, 0.29 mmol, 109.9 mg) in ~5 mL of DMF.
-
Add a hindered base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol, 105 µL), to the amino acid solution. This deprotonates the carboxylic acid, preparing it for activation.[21]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[22]
-
Agitate the mixture at room temperature for 1-4 hours.[22]
-
C. Reaction Monitoring (Self-Validation):
-
Rationale: It is crucial to confirm the completion of the coupling reaction before proceeding. The Kaiser test is a highly sensitive colorimetric assay for detecting residual primary amines on the resin.[23][24][25] A negative result (colorless/yellow beads) validates the completion of the coupling step.[26]
-
Procedure (Kaiser Test): [25][26]
-
Remove a few beads of resin and wash them with ethanol.
-
Place the beads in a small test tube.
-
Add 2-3 drops each of:
-
Phenol in ethanol
-
Potassium cyanide (KCN) in pyridine
-
Ninhydrin in ethanol
-
-
Heat the tube at 100-120°C for 5 minutes.[26]
-
Interpretation:
-
Analytical Applications of ¹⁵N-Labeled Peptides
Once synthesized, the ¹⁵N-labeled peptide serves as an invaluable internal standard for quantitative analysis.
Mass Spectrometry (MS)
In MS, the ¹⁵N-labeled peptide will appear at a higher mass-to-charge (m/z) ratio than its unlabeled ("light") counterpart. The mass shift is predictable, equal to the number of ¹⁵N atoms incorporated. For a peptide containing one Fmoc-Glu-OH-¹⁵N residue, the mass shift will be +1 Da.[2] By comparing the signal intensities of the "heavy" (¹⁵N) and "light" (¹⁴N) peptide peaks, one can determine their relative abundance with exceptional accuracy.[5] This technique is foundational to methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and quantitative proteomics.[1][]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is the primary application, ¹⁵N labeling is also a powerful tool in NMR for protein structure and dynamics studies.[9][] The ¹⁵N nucleus is NMR-active (spin ½), and its incorporation allows for multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) that provide detailed information on the protein backbone and nitrogen metabolism.[28]
Caption: Logical workflow for quantitative proteomics using a ¹⁵N-labeled standard.
Safety and Handling
As a laboratory chemical, Fmoc-Glu-OH-¹⁵N requires appropriate handling to ensure personnel safety.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.[29] In case of dust generation, use a dust mask or respirator.[30]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[29][30] Use in a well-ventilated area or under a chemical fume hood.[31]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Fmoc-L-Glutamic Acid-¹⁵N is more than just a protected amino acid; it is a precision tool that enables high-fidelity quantitative analysis in biological research. Its well-defined chemical properties, combined with robust and validated synthesis protocols, empower scientists to probe complex biological systems with greater accuracy. By understanding the principles behind its application and adhering to best practices in its use, researchers can unlock new insights in proteomics, drug metabolism, and beyond.
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Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec. [Link]
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N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. AAPPTec. [Link]
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Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM. Thieme Chemistry. [Link]
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Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. AAPPTec. [Link]
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Methods for Removing the Fmoc Group | Springer Nature Experiments. Springer Nature. [Link]
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Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. American Chemical Society. [Link]
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Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification - NIH. National Institutes of Health. [Link]
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Fmoc-Glu-OH | C₂₀H₁₉NO₆ | CID 7019018 - PubChem - NIH. National Institutes of Health. [Link]
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Fmoc-Glu-OH, N-Fmoc-L-glutamic acid; CAS 121343-82-6 - Aapptec Peptides. AAPPTec. [Link]
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